8-Epi pgf2alpha-D4

Beschreibung

BenchChem offers high-quality 8-Epi pgf2alpha-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Epi pgf2alpha-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

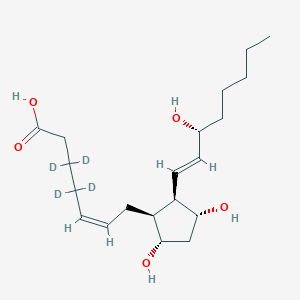

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H34O5 |

|---|---|

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m1/s1/i5D2,8D2 |

InChI-Schlüssel |

PXGPLTODNUVGFL-FFPNWKNKSA-N |

Isomerische SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCCCC)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

8-Epi pgf2alpha-D4 chemical structure and properties

Technical Whitepaper: 8-Iso-Prostaglandin F2 -d4 (8-Epi PGF2 -d4)

Executive Summary

8-Iso-Prostaglandin F2

This guide details the physicochemical properties, mechanistic significance, and analytical protocols for using 8-Epi PGF2

Chemical Profile & Properties[4][5][6][7][8][9]

Structural Identity

The "d4" designation indicates the replacement of four hydrogen atoms with deuterium isotopes, typically at the C3 and C4 positions. This mass shift (+4 Da) allows for spectral differentiation from the endogenous analyte while maintaining identical chromatographic behavior.[2]

| Property | Specification |

| Common Name | 8-iso Prostaglandin F2 |

| Synonyms | 8-Epi PGF2 |

| CAS Number | 211105-40-7 |

| Molecular Formula | C |

| Molecular Weight | 358.5 g/mol |

| Purity | |

| Solubility (Organic) | DMF, DMSO, Ethanol: >100 mg/mL |

| Solubility (Aqueous) | PBS (pH 7.2): >10 mg/mL |

| Appearance | Solution in methyl acetate or crystalline solid |

Stability & Storage

-

Storage: -80°C is required for long-term stability.[1][2][4]

-

Handling: Avoid repeated freeze-thaw cycles. The molecule is sensitive to oxidative degradation if stored improperly.

-

Solvent Compatibility: Stock solutions are best prepared in organic solvents (e.g., ethanol or methanol) purged with inert gas (argon/nitrogen).[2]

Mechanistic Context: The Oxidative Stress Pathway[11]

Understanding the origin of the analyte is essential for accurate quantification. 8-iso-PGF2

Diagram 1: Biosynthetic Divergence (ROS vs. COX Pathways)

The following diagram illustrates the non-enzymatic formation of 8-isoprostane compared to the enzymatic prostaglandin pathway.

Caption: Divergent pathways of Arachidonic Acid oxidation. 8-iso-PGF2

Analytical Methodology: LC-MS/MS Protocol[1][2][3][5][9][11][12][13]

The quantification of 8-iso-PGF2

The Role of the D4 Internal Standard

Using 8-Epi PGF2

-

Recovery Correction: It accounts for analyte loss during the Solid Phase Extraction (SPE) process.[2]

-

Ionization Normalization: It co-elutes with the target analyte, experiencing the exact same matrix suppression or enhancement in the electrospray source.

Experimental Workflow

Sample Type: Urine (normalized to creatinine) or Plasma (free vs. total).[1][2] Note: For total isoprostanes in plasma, an alkaline hydrolysis step is required to release esterified lipids.[2]

Diagram 2: Isotope Dilution Mass Spectrometry Workflow

Caption: Step-by-step workflow for the quantification of 8-isoprostane using the D4 internal standard.

Detailed Protocol (Self-Validating System)

Step 1: Internal Standard Spiking [1][2][5]

-

Add 8-Epi PGF2

-d4 to the sample before any manipulation.[1][2] -

Target Concentration: Spike to achieve a final concentration of ~1–5 ng/mL in the sample.

-

Validation: This ensures that any loss during extraction affects the standard and analyte equally.

Step 2: Solid Phase Extraction (SPE)

-

Cartridge: Use a mixed-mode Weak Anion Exchange (WAX) cartridge.[1][2] Isoprostanes are carboxylic acids, allowing them to bind to the anion exchanger while neutrals are washed away.[2]

-

Wash: Water followed by 100% Methanol.

-

Elution: Ethyl Acetate containing 1% Formic Acid (breaks the ionic interaction).[2]

Step 3: LC-MS/MS Parameters [1][2]

-

Ionization: ESI Negative Mode (Carboxylate anion [M-H]

).[1][2] -

Column: C18 Reverse Phase (1.7 µm particle size recommended for isomer separation).[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |

| 8-iso PGF2 | 353.2 | 193.1 | ~25-30 eV |

| 8-iso PGF2 | 357.2 | 197.1 | ~25-30 eV |

Note: The transition to m/z 193 corresponds to the loss of the hexyl side chain and water, a characteristic fragmentation for F2-isoprostanes.

References

-

Morrow, J. D., et al. (1990).[2] "Noncyclooxygenase oxidative formation of a series of novel prostaglandins: Analytical ramifications for measurement of eicosanoids." Analytical Biochemistry, 184(1), 1-10.[1][2]

-

Milne, G. L., et al. (2007).[2] "Quantification of F2-isoprostanes as a biomarker of oxidative stress." Nature Protocols, 2(1), 221-226.[1][2]

-

Yan, W., et al. (2014).[2] "Determination of 8-iso-prostaglandin F2

in human urine by ultra-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 949, 17-21.[1][2] Retrieved from [Link]

8-iso-PGF2alpha-d4 CAS number 211105-40-7 search

Precision Quantification of Oxidative Stress: A Technical Guide to 8-iso-PGF2α-d4 (CAS 211105-40-7) in Mass Spectrometry

Executive Summary

Oxidative stress is a central pathological mechanism in neurodegeneration, cardiovascular disease, and chronic inflammation. To quantify this stress in vivo, researchers rely on 8-iso-Prostaglandin F2α (8-iso-PGF2α), a chemically stable product of lipid peroxidation widely considered the gold-standard biomarker. However, isolating and quantifying this trace analyte from complex biological matrices requires rigorous analytical frameworks.

This whitepaper details the structural properties, biological mechanisms, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols centered around 8-iso-PGF2α-d4 (CAS 211105-40-7) . As a stable isotope-labeled internal standard, 8-iso-PGF2α-d4 is the critical component that mathematically normalizes extraction losses and matrix-induced ion suppression, ensuring absolute quantification.

Chemical Profile & Structural Properties

8-iso-PGF2α-d4 is a highly purified, deuterium-labeled analog of endogenous 8-iso-PGF2α. The incorporation of four deuterium atoms shifts the mass by +4 Da, allowing a mass spectrometer to distinguish it from the endogenous molecule while maintaining identical chromatographic behavior[1].

Table 1: Chemical & Physical Properties of 8-iso-PGF2α-d4

| Property | Specification |

| Chemical Name | 9α,11α,15S-trihydroxy-(8β)-prosta-5Z,13E-dien-1-oic-3,3,4,4-d4 acid |

| CAS Number | 211105-40-7 |

| Molecular Formula | C₂₀H₃₀D₄O₅ |

| Molecular Weight | 358.5 g/mol |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) |

| Solubility | DMF (>100 mg/ml), DMSO (>100 mg/ml), Ethanol (>100 mg/ml), PBS pH 7.2 (>10 mg/ml) |

Mechanism of Action: The Lipid Peroxidation Pathway

Unlike classical prostaglandins (e.g., PGE2) which are synthesized enzymatically via the cyclooxygenase (COX) pathway, 8-iso-PGF2α is an isoprostane produced non-enzymatically[1]. When Reactive Oxygen Species (ROS) attack the polyunsaturated bonds of arachidonic acid esterified within cell membrane phospholipids, a free-radical chain reaction ensues. This yields endoperoxide intermediates that spontaneously rearrange into F2-isoprostanes[1].

Non-enzymatic formation of 8-iso-PGF2α via ROS-mediated lipid peroxidation.

Methodological Framework: LC-MS/MS Quantification Protocol

To achieve reliable quantification, the protocol must be a self-validating system . The following workflow utilizes Isotope Dilution Mass Spectrometry (IDMS) to guarantee high-fidelity data.

Causality in Experimental Choices

-

Why add BHT? If blood or urine is left untreated, atmospheric oxygen and residual enzymes can trigger ex vivo auto-oxidation of arachidonic acid, artificially inflating 8-iso-PGF2α levels. Adding the antioxidant Butylated hydroxytoluene (BHT) immediately upon collection halts this artifact[2].

-

Why Base Hydrolysis? 8-iso-PGF2α circulates in human plasma in two distinct forms: esterified in LDL phospholipids and as a free acid, at a ratio of approximately 2:1[1]. Potassium hydroxide (KOH) is used to cleave these ester bonds, allowing the assay to measure the total systemic oxidative stress burden[2].

-

Why Solid-Phase Extraction (SPE)? Biological matrices contain high-abundance proteins, salts, and neutral lipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. SPE isolates the acidic isoprostanes, concentrating the sample and removing interferents[2].

-

Why 8-iso-PGF2α-d4? Because the d4 standard is spiked at the very beginning of the protocol, any physical loss of the analyte during hydrolysis or SPE is identically mirrored by the internal standard. The ratio of their MS/MS peak areas remains constant, providing absolute quantification.

Step-by-Step Analytical Protocol

-

Sample Aliquoting & Protection: Thaw 500 µL of plasma or urine on ice. Immediately add 1% (v/w) BHT in methanol to arrest ex vivo lipid peroxidation[2].

-

Internal Standard Spiking: Spike the sample with a known concentration (e.g., 1000 ng/mL mixture) of the 8-iso-PGF2α-d4 internal standard[2].

-

Base Hydrolysis: Add 1 M Potassium Hydroxide (KOH) solution. Incubate the mixture at 40°C for 30 minutes to release esterified isoprostanes, then neutralize[2].

-

Solid-Phase Extraction (SPE):

-

Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa PAX) with methanol, followed by water[2].

-

Load the hydrolyzed biological extract.

-

Wash sequentially with water, methanol, and hexane/ethyl acetate (75:25) to elute neutral lipids and impurities[2].

-

Elute the target isoprostanes using hexane/ethyl acetate (25:75) and methanol, both acidified with 5% formic acid[2].

-

-

Evaporation & LC-MS/MS: Combine the eluant fractions, dry under a gentle stream of nitrogen gas, and reconstitute in the LC mobile phase for UPLC-MS/MS analysis[2].

Self-validating sample preparation and LC-MS/MS workflow using d4 internal standard.

Data Presentation: Mass Spectrometry Parameters

Detection is typically performed using a Triple Quadrupole Mass Spectrometer in negative Electrospray Ionization (ESI-) mode[2]. Multiple Reaction Monitoring (MRM) isolates the precursor ion and fragments it into a specific product ion for extreme selectivity[3].

Table 2: LC-MS/MS MRM Transitions

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Role in Assay |

| 8-iso-PGF2α | 353.2 | 193.1 | Endogenous Target Quantification |

| 8-iso-PGF2α-d4 | 357.4 | 197.1 | Internal Standard Normalization |

Note: In normal volunteers, total plasma 8-iso-PGF2α levels are approximately 150 pg/ml, while normal human urine levels are about 180-200 pg/mg of creatinine[1].

Clinical & Research Applications

The quantification of 8-iso-PGF2α using the d4 standard extends beyond basic research into deep clinical phenotyping.

Table 3: Biomarker Utility

| Biological Matrix | Primary Metabolite/Analyte Measured | Clinical Implication of Elevation |

| Human Plasma | Total 8-iso-PGF2α (Free + Esterified) | Systemic oxidative stress, atherosclerosis, transient ischaemic attack (TIA)[2], and neurodegeneration. |

| Human Urine | 2,3-dinor-5,6-dihydro-15-F2t-IsoP | This is the major urinary metabolite of 8-iso-PGF2α[4]. Elevated in asthma, smoking-induced lipid peroxidation, and diabetes. |

References

-

FAST-IT: Find A Simple Test — In TIA (transient ischaemic attack): a prospective cohort study... Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Rapid and sensitive quantification of 8-isoprostaglandin F2alpha in human plasma and urine... Source: PubMed / NIH URL:[Link]

-

Quantification of the Major Urinary Metabolite of 15-F2t-isoprostane (8-iso-PGF2alpha) by a Stable Isotope Dilution Mass Spectrometric Assay Source: PubMed / NIH URL:[Link]

-

Determination of 8-iso-prostaglandin F2α (8-iso-PGF2α) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry Source: ResearchGate URL:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. FAST-IT: Find A Simple Test — In TIA (transient ischaemic attack): a prospective cohort study to develop a multivariable prediction model for diagnosis of TIA through proteomic discovery and candidate lipid mass spectrometry, neuroimaging and machine learning—study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of the major urinary metabolite of 15-F2t-isoprostane (8-iso-PGF2alpha) by a stable isotope dilution mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analyte and the Anchor: A Technical Guide to 8-epi-PGF2α and its Deuterated Internal Standard, 8-epi-PGF2α-d4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the critical field of oxidative stress research, the F2-isoprostanes have emerged as premier biomarkers, offering a reliable and specific window into lipid peroxidation in vivo.[1][2][3] Among these, 8-epi-prostaglandin F2α (also known as 8-iso-PGF2α) is widely considered the "gold standard" due to its chemical stability and abundance.[1][4] Accurate quantification of this analyte in complex biological matrices is paramount for clinical diagnostics, therapeutic monitoring, and drug development. This guide provides an in-depth technical examination of 8-epi-PGF2α and its indispensable analytical partner, 8-epi-PGF2α-d4, clarifying their distinct roles and the synergistic relationship that underpins robust, high-fidelity bioanalysis.

PART 1: The Fundamental Distinction: Analyte vs. Analytical Tool

The core difference between 8-epi-PGF2α and 8-epi-PGF2α-d4 is one of isotopic composition, which defines their respective functions in the laboratory.

-

8-epi-Prostaglandin F2α (8-epi-PGF2α): The Endogenous Biomarker. This compound is a prostaglandin F2-like molecule produced naturally in the body.[2][5] Unlike classic prostaglandins formed by cyclooxygenase enzymes, 8-epi-PGF2α is primarily generated through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid within cell membranes.[6][7][8] Its concentration in biological fluids like urine and plasma directly reflects the level of systemic oxidative stress, making it a crucial biomarker for a host of pathologies, including cardiovascular, neurodegenerative, and interstitial lung diseases.[3][4][6]

-

8-epi-Prostaglandin F2α-d4 (8-epi-PGF2α-d4): The Synthetic Internal Standard. This is a specially synthesized version of the analyte where four hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen.[9][10][11] This substitution increases its molecular weight by 4 Daltons. While chemically and structurally almost identical to the endogenous compound, this mass difference allows a mass spectrometer to distinguish it from the native 8-epi-PGF2α.[9][12] Its sole purpose is to serve as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[13][14]

Core Feature Comparison

| Feature | 8-epi-PGF2α | 8-epi-PGF2α-d4 |

| Origin | Endogenous; product of lipid peroxidation.[3][6] | Synthetic; laboratory-produced.[13][15] |

| Primary Function | Biomarker of oxidative stress.[2][16] | Internal standard for quantification.[11][13][14] |

| Chemical Formula | C₂₀H₃₄O₅ | C₂₀H₃₀D₄O₅[13] |

| Molecular Weight | ~354.48 g/mol [17] | ~358.51 g/mol [13] |

| Role in Assay | The target analyte to be measured. | The reference anchor for accurate calculation. |

PART 2: The Rationale for Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard like 8-epi-PGF2α-d4 is the cornerstone of the most accurate and precise quantitative bioanalytical methods.[1][9] This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is designed to create a self-validating system that corrects for inevitable experimental variability.

The Challenge of Bioanalysis

When measuring analytes in complex matrices like plasma or urine, several sources of error can compromise data integrity:

-

Sample Preparation Losses: No extraction or purification technique is 100% efficient. Analyte can be lost during solid-phase extraction (SPE), liquid-liquid extraction, or sample transfers. This loss can vary from sample to sample.[9][12]

-

Matrix Effects: Other endogenous molecules in the sample can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. This can either suppress or enhance the signal, leading to under- or over-estimation.[9][10]

-

Instrumental Variability: Minor fluctuations in instrument performance (e.g., injection volume, detector response) can occur during an analytical run.[9][10]

The Deuterated Standard Solution

By adding a precise, known amount of 8-epi-PGF2α-d4 to every sample at the very beginning of the workflow, we introduce a perfect proxy for the endogenous analyte.[9][18] Because they are chemically identical, both the analyte and the deuterated standard will:

-

Behave identically during extraction, experiencing the same proportional losses.[9]

-

Experience the same degree of ion suppression or enhancement.[9]

The mass spectrometer detects both compounds simultaneously on different mass channels. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant regardless of sample loss or matrix effects, ensuring unparalleled accuracy and precision.[9][19]

Figure 2: Simplified pathway of 8-epi-PGF2α formation. The process begins with free radical damage to lipids and ends with the release of the biomarker into circulation, where it can be quantified.

Conclusion

In modern bioanalysis, 8-epi-PGF2α and 8-epi-PGF2α-d4 represent a powerful partnership between a biologically significant analyte and a precision analytical tool. While 8-epi-PGF2α provides invaluable information about the physiological state of oxidative stress, the deuterated internal standard, 8-epi-PGF2α-d4, provides the analytical anchor necessary to measure it with the highest degree of confidence. The application of isotope dilution mass spectrometry is not merely a technical preference but a requisite for producing the robust, reproducible, and trustworthy data demanded in both clinical research and pharmaceutical development.

References

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from AptoChem website. [Link]

-

Jo, H., et al. (2013). A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. Journal of Visualized Experiments. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. website. [Link]

-

Custom Synthesis. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from Custom Synthesis website. [Link]

-

Nwosu, C., et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Scientific and Research Publications. [Link]

-

Bastani, N. E., et al. (2009). Determination of 8-epi PGF(2alpha) concentrations as a biomarker of oxidative stress using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(18), 2885-2892. [Link]

-

University of Florida. (n.d.). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. Retrieved from University of Florida website. [Link]

-

Montuschi, P., et al. (1998). 8-Isoprostane as a Biomarker of Oxidative Stress in Interstitial Lung Diseases. American Journal of Respiratory and Critical Care Medicine, 158(5), 1524-1527. [Link]

-

Ontosight AI. (n.d.). Introduction to 8-epi-Prostaglandin F2alpha. Retrieved from Ontosight AI website. [Link]

-

Reilly, M., et al. (1996). 8-Epi PGF2α Generation During Coronary Reperfusion. Circulation, 94(1), 145-150. [Link]

-

Montuschi, P., et al. (1998). 8-Isoprostane as a biomarker of oxidative stress in interstitial lung diseases. American Journal of Respiratory and Critical Care Medicine, 158(5), 1524-1527. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Epi-prostaglandin F2alpha. PubChem Compound Summary for CID 5282263. [Link]

-

Bartoszek, A., et al. (2015). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. International Journal of Molecular Sciences, 16(10), 23375-23390. [Link]

-

Diagnostiki Athinon. (n.d.). 8-Iso Prostaglandin F2a (8-Iso F2a). Retrieved from Diagnostiki Athinon website. [Link]

-

Bartoszek, A., et al. (2015). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. International Journal of Molecular Sciences, 16(10), 23375-23390. [Link]

-

Davi, G., et al. (1997). In Vivo Formation of 8-Epi-Prostaglandin F2α Is Increased in Hypercholesterolemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 17(11), 3230-3235. [Link]

-

Oxford Biomedical Research. (n.d.). Isoprostanes: Biomarkers for Oxidative Stress. Retrieved from Oxford Biomedical Research website. [Link]

-

Carter, J. R., et al. (2020). High-Throughput and Sensitive Analysis of Free and Total 8-Isoprostane in Urine with Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry. ACS Omega, 5(20), 11488-11495. [Link]

-

University of Illinois Chicago. (2011). Rapid quantitative analysis of 8-iso-prostaglandin-F(2alpha) using liquid chromatography-tandem mass spectrometry and comparison with an enzyme immunoassay method. Retrieved from University of Illinois Chicago website. [Link]

-

Helaleh, M. I. H., et al. (2010). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Analytical Biochemistry, 404(2), 196-202. [Link]

-

Praticò, D., et al. (1996). Local amplification of platelet function by 8-Epi prostaglandin F2alpha is not mediated by thromboxane receptor isoforms. Journal of Biological Chemistry, 271(25), 14916-14924. [Link]

-

Cloud-Clone Corp. (n.d.). 8-Epi Prostaglandin F2 Alpha. Retrieved from Cloud-Clone Corp. website. [Link]

-

Bertin Bioreagent. (n.d.). 8-iso Prostaglandin F 2α -d 4. Retrieved from Bertin Bioreagent website. [Link]

-

van der Loo, B., et al. (2016). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Free Radical Biology and Medicine, 95, 127-133. [Link]

-

Praticò, D., et al. (1996). Generation of 8-Epiprostaglandin F2a by Human Monocytes. Journal of Biological Chemistry, 271(15), 8919-8924. [Link]

-

Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from Wikipedia website. [Link]

Sources

- 1. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]

- 2. Determination of 8-epi PGF(2alpha) concentrations as a biomarker of oxidative stress using triple-stage liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Iso Prostaglandin F2a (8-Iso F2a) - Preventive Tests | Diagnostiki Athinon [athenslab.gr]

- 4. atsjournals.org [atsjournals.org]

- 5. 8-Isoprostane as a biomarker of oxidative stress in interstitial lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-epi-Prostaglandin F2alpha | Introduction to 8-epi-Prostaglandin F2alpha [ontosight.ai]

- 7. ahajournals.org [ahajournals.org]

- 8. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. caymanchem.com [caymanchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 8-iso Prostaglandin F2?-d4 - Biochemicals - CAT N°: 316350 [bertin-bioreagent.com]

- 15. 8-EPI PGF2ALPHA-D4 | 211105-40-7 [chemicalbook.com]

- 16. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 8-epi-Prostaglandin F2α | CAS 27415-26-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 19. texilajournal.com [texilajournal.com]

The Definitive Guide to 8-Epi PGF2α-D4 in Oxidative Stress Biomarker Quantification

Audience: Analytical Chemists, Biomarker Discovery Researchers, and Drug Development Professionals Focus: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Executive Summary

The accurate quantification of oxidative stress in vivo is a critical endpoint in the clinical development of therapeutics targeting inflammatory, cardiovascular, and pulmonary diseases. Among the myriad of proposed biomarkers, 8-iso-Prostaglandin F2α (commonly referred to as 8-epi-PGF2α or 8-isoprostane) has emerged as the gold standard for assessing lipid peroxidation[1]. However, quantifying this molecule presents severe analytical challenges due to its ultra-low endogenous concentrations (pg/mL range) and the presence of numerous isobaric cyclooxygenase (COX)-derived prostaglandins[2].

This technical whitepaper details the mechanistic rationale and validated methodologies for utilizing the deuterated internal standard, 8-Epi PGF2α-D4 , in high-throughput UHPLC-MS/MS workflows. By employing isotope-dilution mass spectrometry, researchers can establish a self-validating analytical system that mathematically neutralizes matrix effects, ion suppression, and extraction losses.

The Molecular Pathology of 8-Epi PGF2α

Unlike classical prostaglandins which are enzymatically synthesized via the COX pathway, F2-isoprostanes are formed in situ on membrane phospholipids through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid[3].

When reactive oxygen species (ROS) attack the polyunsaturated bonds of arachidonic acid, a lipid radical is formed. This radical undergoes endoperoxide cyclization and subsequent reduction to yield a family of F2-isoprostane regioisomers. 8-epi-PGF2α is the most abundant and chemically stable of these isomers[4]. Following formation, phospholipases (such as PLA2) cleave the esterified 8-epi-PGF2α from the cell membrane, allowing it to circulate in the plasma as a free acid and eventually be excreted in the urine[5].

Fig 1: Non-enzymatic formation of 8-Epi PGF2α from arachidonic acid via ROS-mediated peroxidation.

Analytical Bottlenecks in Isoprostane Quantification

Historically, Enzyme-Linked Immunosorbent Assays (ELISA) were utilized for 8-isoprostane quantification due to their high throughput. However, ELISA platforms suffer from critical flaws in this context: cross-reactivity . The antibodies often fail to distinguish 8-epi-PGF2α from structurally identical COX-derived isomers (like PGF2α), leading to an overestimation of oxidative stress by up to 10-fold[2].

Mass spectrometry (MS) offers the requisite specificity, but introduces its own bottlenecks:

-

Ion Suppression: Biological matrices (urine, plasma, bronchoalveolar lavage [BAL] fluid) contain high concentrations of salts, lipids, and proteins that compete with the analyte for charge during Electrospray Ionization (ESI).

-

Extraction Variability: Isolating a highly polar lipid from complex fluids requires multi-step Solid Phase Extraction (SPE), which inherently results in variable analyte recovery across different samples[6].

Mechanistic Superiority of 8-Epi PGF2α-D4 via Isotope Dilution

To build a self-validating assay, absolute quantification must rely on Isotope-Dilution Mass Spectrometry (IDMS) .

8-Epi PGF2α-D4 (Molecular Formula: C20H30D4O5, FW: 358.5 g/mol ) is a synthetic analog where four hydrogen atoms have been replaced by deuterium[5]. This isotopic labeling provides a +4 Da mass shift.

The Causality of the D4 Standard:

-

Chromatographic Co-elution: Because deuterium substitution minimally alters the physicochemical properties (polarity, pKa, lipophilicity) of the molecule, 8-Epi PGF2α-D4 co-elutes perfectly with the endogenous native 8-Epi PGF2α on a reversed-phase C18 column[7].

-

Matrix Effect Neutralization: As both the native analyte and the D4-standard enter the ESI source at the exact same millisecond, they experience the identical matrix environment. If a co-eluting lipid suppresses the ionization efficiency by 40%, both the native and D4 signals are suppressed by exactly 40%.

-

Mathematical Correction: By plotting the calibration curve as the ratio of the native peak area to the D4 peak area, the absolute concentration becomes immune to variations in extraction recovery and ion suppression.

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

The following protocol synthesizes best practices for quantifying total 8-isoprostane in biological fluids (e.g., urine or BAL fluid), ensuring high recovery and stringent specificity[6][8].

Fig 2: Isotope-dilution LC-MS/MS workflow utilizing 8-Epi PGF2α-D4 for absolute quantification.

Step 5.1: Sample Preparation & Hydrolysis

Rationale: Approximately 60-80% of 8-isoprostane in plasma and tissues is esterified to phospholipids. To measure "Total" oxidative stress, these ester bonds must be cleaved.

-

Aliquot 200 µL of biological sample into a 96-well plate.

-

Spike 40 µL of 8-Epi PGF2α-D4 working solution (e.g., 15 ng/mL) into every sample, standard, and blank. Crucial: Spiking must occur before any processing to ensure the ISTD accounts for all downstream losses.

-

Add 100 µL of 1M KOH and incubate at 37°C for 45 minutes to hydrolyze esterified lipids.

-

Neutralize the sample by adding 100 µL of 1M HCl and 160 µL of 0.5 M phosphate buffer (pH 6.1)[6].

Step 5.2: Solid Phase Extraction (SPE) Rationale

Rationale: 8-isoprostane contains a carboxylic acid moiety with a pKa of ~4.5. By buffering the sample to pH 6.1, the molecule is deprotonated (anionic). Using a Weak Anion Exchange (WAX) polymeric sorbent allows for orthogonal purification.

-

Condition: Pass 1.8 mL Methanol, then 1.8 mL HPLC water through the WAX plate.

-

Load: Apply the neutralized sample. The anionic 8-isoprostane binds tightly to the positively charged amine groups on the WAX resin.

-

Wash: Wash with 1.8 mL water, followed by 3.6 mL of 25% methanol in water, and 1.8 mL acetonitrile. This aggressively strips away neutral lipids, basic proteins, and salts without dislodging the target analyte.

-

Elute: Elute with 1.8 mL of 100% Methanol containing 2% formic acid. The acid protonates the carboxylic acid of the isoprostane, neutralizing its charge and releasing it from the WAX resin[6].

-

Evaporate under nitrogen and reconstitute in 50 µL of 25% methanol in water.

Step 5.3: Chromatographic Separation & MS/MS Parameters

Rationale: Baseline separation from enzymatic COX isomers (e.g., PGF2α) is mandatory, as they share the exact same mass transitions.

-

Column: High-resolution sub-2 µm C18 column (e.g., 1.7 µm, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.01% Acetic Acid (Acetic acid enhances negative ESI sensitivity better than formic acid for prostaglandins)[2].

-

Mobile Phase B: Acetonitrile.

-

Detection: Negative Electrospray Ionization (ESI-). Multiple Reaction Monitoring (MRM).

-

Native 8-Epi PGF2α: m/z 353.3 → 193.2 (Quantifier) / 291.2 (Qualifier)

-

8-Epi PGF2α-D4 (ISTD): m/z 357.3 → 197.2

-

Quantitative Benchmarks & Assay Validation

To ensure the trustworthiness of the assay, the method must be validated according to FDA/EMA bioanalytical guidelines. Below are consolidated benchmarks derived from recent high-throughput LC-MS/MS validations utilizing the D4 internal standard[2][6][8].

Table 1: Baseline 8-Isoprostane Levels in Human Matrices

Note: Levels vary based on age, sex, smoking status, and underlying pathologies.

| Biological Matrix | Healthy/Control Baseline | Pathological/Smoker Levels | Source |

| Urine (Total) | ~0.5 - 1.5 ng/mg creatinine | ~2.5 - 5.0 ng/mg creatinine | [1][6] |

| Plasma (Free) | ~8.26 ± 2.98 pg/mL | ~11.05 ± 4.29 pg/mL (Lung Cancer) | [2] |

| BAL Fluid | ~9.6 ± 0.8 pg/mL | ~47.4 ± 7.0 pg/mL (Fibrosing Alveolitis) | [3][8] |

Table 2: Typical LC-MS/MS Validation Metrics (Using D4 ISTD)

| Validation Parameter | Target Benchmark | Mechanistic Driver |

| Limit of Detection (LOD) | < 10 pg/mL | High-resolution MRM transitions and removal of ion-suppressing salts via WAX SPE. |

| Linear Dynamic Range | 10 pg/mL to 2,000 pg/mL | Isotope dilution ensures linearity even if detector saturation begins to occur at the high end. |

| Spike Recovery | 95% - 105% | The D4 ISTD perfectly corrects for the ~15-20% physical loss of analyte during the SPE wash steps. |

| Inter/Intra-Assay CV | < 10% | Co-elution of the D4 standard normalizes injection-to-injection variability in the ESI source. |

Conclusion

The transition from immunoassays to Isotope-Dilution LC-MS/MS represents a paradigm shift in oxidative stress research. By integrating 8-Epi PGF2α-D4 into the analytical workflow, researchers can bypass the inherent limitations of complex biological matrices. The deuterated standard acts as a continuous, internal calibrator—experiencing the exact same extraction losses and ionization suppression as the endogenous biomarker. When coupled with orthogonal sample preparation (like WAX SPE) and high-resolution chromatography, this methodology provides unparalleled accuracy, specificity, and reproducibility for clinical biomarker quantification.

References

-

Urinary 8-epi-PGF2alpha and its endogenous beta-oxidation products as biomarkers of total body oxidative stress. Biochemical and Biophysical Research Communications.[Link]

-

8-Isoprostane as a biomarker of oxidative stress in interstitial lung diseases. American Journal of Respiratory and Critical Care Medicine.[Link]

-

Urinary 8-isoprostane as a biomarker for oxidative stress. A systematic review and meta-analysis. ResearchGate / Biomarkers.[Link]

-

High-Throughput and Sensitive Analysis of Free and Total 8-Isoprostane in Urine with Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega.[Link]

-

LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. PubMed Central (PMC) / Molecules.[Link]

-

A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry.[Link]

-

Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer. MDPI / International Journal of Molecular Sciences.[Link]

Sources

- 1. Urinary 8-epi-PGF2alpha and its endogenous beta-oxidation products (2,3-dinor and 2,3-dinor-5,6-dihydro) as biomarkers of total body oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 8-Isoprostane as a biomarker of oxidative stress in interstitial lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

Technical Guide: Stability & Storage of Deuterated 8-Isoprostane Standards

[1]

Executive Summary

8-iso-Prostaglandin F2α (8-isoprostane) is the gold-standard biomarker for in vivo lipid peroxidation.[1][2] However, accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies entirely on the stoichiometric integrity of its internal standard, 8-iso-PGF2α-d4 .[1]

As Senior Application Scientists, we often treat internal standards (IS) as static reagents.[1] This is a critical error. 8-iso-PGF2α-d4 is a chemically fragile lipid mediator subject to autoxidation, isomerization, and deuterium-hydrogen exchange.[1] This guide details the physicochemical vulnerabilities of this standard and provides a validated framework for its storage and handling to ensure data integrity in drug development and clinical research.

Part 1: The Physicochemical Vulnerabilities

To preserve the standard, one must understand the mechanisms of its destruction. The deuterated standard is not merely a "heavy" version of the analyte; it is a dynamic molecule with specific stability profiles.

Autoxidation (The Irony of the Analyte)

It is a cruel chemical irony that the molecule used to measure oxidative stress is itself highly susceptible to oxidation. 8-isoprostane contains cyclopentane rings and side chains with double bonds prone to free radical attack.

-

Mechanism: Abstraction of bis-allylic hydrogens leads to the formation of unstable hydroperoxides, which degrade into secondary oxidation products (ketones, aldehydes).[1]

-

Impact: Loss of signal intensity and the formation of isobaric interferences that complicate MS/MS transitions.

Isomerization (The "Epi" Shift)

Prostaglandins are thermodynamically unstable in solution.

-

Mechanism: Under acidic conditions or elevated temperatures, the hydroxyl group at C-15 or the ring structure can undergo epimerization.

-

Impact: 8-iso-PGF2α can isomerize into other F2-isoprostane regioisomers.[1] Since LC-MS/MS methods often rely on chromatographic separation to distinguish these isomers (which share the same m/z), degradation leads to peak broadening or the appearance of "ghost" peaks that do not co-elute with the endogenous analyte.

Deuterium-Hydrogen Exchange (The Silent Killer)

While C-D bonds are generally stronger than C-H bonds (the Kinetic Isotope Effect), they are not immutable.[1]

-

Mechanism: In protic solvents (water, methanol) with extreme pH, deuterium atoms—particularly those adjacent to carbonyls or hydroxyls—can exchange with solvent protons.[1]

-

Impact: This results in a mass shift from M+4 to M+3 or M+2.[1] In an MS method monitoring the m/z 357.3 → 197.1 transition, this "lightening" of the standard reduces the IS response, falsely inflating the calculated concentration of the endogenous analyte.

Part 2: Validated Storage Protocols

The following protocols are designed to arrest the kinetic degradation pathways described above.

Solvent Selection: The Matrix Matters

Never store stock solutions in water or pure methanol for extended periods.

| Solvent | Suitability | Mechanism / Rationale |

| Methyl Acetate | Preferred (Stock) | Non-protic, volatile.[1] Excellent solubility for prostaglandins.[1] Cayman Chemical supplies stocks in this solvent for maximum stability [1].[1] |

| Acetonitrile (ACN) | Excellent (Working) | Aprotic.[1] Prevents hydrogen exchange.[1][3] Compatible with Reverse Phase LC.[1][4][5] Low viscosity prevents backpressure issues [2].[1][5] |

| Methanol (MeOH) | Use with Caution | Protic solvent.[1] Acceptable for short-term working solutions but carries a risk of transesterification and H/D exchange over long durations [3].[1] |

| Ethanol | Acceptable | Good solubility, but hygroscopic.[1] Absorbed water promotes hydrolysis.[1] |

| DMSO | Avoid | High boiling point makes it difficult to remove; can cause ion suppression in MS source. |

Temperature & Atmosphere[7]

-

Long-Term Storage: -80°C is mandatory for stock solutions (>1 month).[1] At -20°C, slow oxidation kinetics can still degrade up to 5-10% of the standard over 6 months.[1]

-

Inert Gas: All opened vials must be purged with Argon or Nitrogen before re-sealing.[1] Oxygen is the reagent of degradation; removing it is the primary defense.

-

Container: Glass is non-negotiable.[1] Phthalates and plasticizers from polypropylene tubes leach into organic solvents, causing massive ion suppression and "chemical noise" in the MS spectra.

Handling Workflow

-

Thaw: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

-

Aliquot: Do not repeatedly freeze-thaw the primary stock. Aliquot the stock into single-use glass inserts inside amber vials.

-

Dilution: Prepare working standards (e.g., 100 ng/mL) daily or weekly. Store working standards at 4°C for no more than 24 hours.

Part 3: Visualization of Stability Logic

Diagram 1: Degradation Pathways & Risk Assessment

This diagram illustrates the causal link between environmental stressors and analytical failure.

Figure 1: Causal pathways of 8-isoprostane degradation leading to analytical failure.[1]

Diagram 2: QC Decision Tree for Standard Validation

Before running a clinical batch, the standard must pass this self-validating logic gate.

Figure 2: Pre-assay Quality Control (QC) workflow for deuterated internal standards.

Part 4: Experimental Validation (Self-Validating Systems)

To adhere to E-E-A-T principles, we do not assume stability; we prove it.

The "Zero-Injection" Test

Before analyzing biological samples, inject a "Zero" sample (Matrix + Internal Standard).[1]

-

Success Criteria: The IS peak (m/z 357 -> 197) must be symmetrical with no tailing.[1] Tailing often indicates degradation or column secondary interactions [4].[1]

-

Isotope Effect Check: Note that deuterated standards may elute slightly earlier than the non-deuterated analyte due to slightly lower lipophilicity.[3] This is normal, but the retention time shift should be consistent (< 0.1 min).

Linearity & Recovery

Validation should follow FDA Bioanalytical Method Validation Guidance.

-

Linearity: The calibration curve (ratio of Analyte/IS) must have an

. If the curve bows or intercepts shift significantly, the IS concentration is likely unstable. -

Freeze-Thaw Stability: Spiked samples should undergo 3 freeze-thaw cycles (-80°C to RT). Deviation from the fresh baseline must be <15% [5].

Troubleshooting "Ghost" Peaks

If you observe peaks in the analyte channel (m/z 353 -> 193) when injecting only the internal standard:

-

Diagnosis: Your IS contains a percentage of non-deuterated material (d0), or D-H exchange has occurred.[1]

-

Solution: Calculate the "% Contribution." If the IS contributes >20% to the Lower Limit of Quantification (LLOQ) of the analyte, the standard is invalid and must be replaced.

References

-

Chrom Tech. (2025).[1][4] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

-

Waters Corporation. (2021).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link][1]

-

Milne, G. L., et al. (2015).[1] "Biomarkers of Oxidative Stress: Methods and Interpretation of F2-Isoprostanes." Free Radical Biology and Medicine. Retrieved from [Link]

-

Holder, C., et al. (2021).[1][6] "A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid." Frontiers in Physiology. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. chromtech.com [chromtech.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Quantification of 8-epi-Prostaglandin F2α in Biological Fluids

Introduction: The Gold Standard Biomarker of Oxidative Stress

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a central pathogenic mechanism in a myriad of human diseases, including cardiovascular disorders, neurodegeneration, diabetes, and cancer.[1] Accurately quantifying this phenomenon in vivo is a critical objective for researchers and drug developers. Among the array of available biomarkers, the F2-isoprostanes, and specifically 8-epi-prostaglandin F2α (also known as 8-iso-PGF2α), have emerged as the "gold standard" for assessing lipid peroxidation.[1][2][3]

Unlike enzymatically produced prostaglandins, 8-iso-PGF2α is formed primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, a key component of cellular membranes.[2][4] This makes its concentration in biological fluids a direct and reliable reflection of oxidative damage. These metabolites are chemically stable and can be detected in virtually all biological matrices, including plasma, urine, whole blood, erythrocytes, and bronchoalveolar lavage (BAL) fluid.[4][5][6][7]

However, the analytical journey to accurate quantification is fraught with challenges. Isoprostanes exist as a complex mixture of isomers, are present at very low (picogram/mL) concentrations, and can be found in two distinct forms: "free" in circulation or "esterified" within the phospholipids from which they were generated.[8][9][10] This guide provides a comprehensive, field-proven framework for navigating these complexities, focusing on the definitive method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure data of the highest scientific integrity.

The Pre-Analytical Phase: Safeguarding Sample Integrity

Causality in Sample Collection and Storage

The moment a biological sample is removed from its native environment, it becomes susceptible to auto-oxidation. This is not a passive process; it is an active chemical threat to data validity.

-

Antioxidant Fortification: The inclusion of an antioxidant like butylated hydroxytoluene (BHT) in collection tubes and during sample processing is not merely a suggestion but a mandatory step to quench free radical chain reactions that can occur post-collection.[8]

-

Thermal Control: Chemical reactions, including oxidation, are accelerated by heat. Therefore, samples must be kept on ice immediately following collection and processed promptly. For storage, flash-freezing in liquid nitrogen followed by long-term maintenance at -80°C is the required standard. Storage at higher temperatures, even -20°C, has been shown to permit significant artificial isoprostane generation over time.[9][10][11]

Strategic Choice: Measuring "Free" vs. "Total" 8-iso-PGF2α

A critical decision point is whether to measure the free, circulating fraction of 8-iso-PGF2α or the total amount, which includes the much larger pool esterified in membrane phospholipids.[8][9][10]

-

Free 8-iso-PGF2α: This fraction has been released from membranes by phospholipases and circulates in plasma before being metabolized and excreted in urine.[9][10] Measuring the free form is common for liquid samples like plasma and urine and is thought to reflect the systemic, moment-in-time oxidative stress burden.

-

Total 8-iso-PGF2α: This measurement provides a more comprehensive assessment of the total oxidative insult within a tissue or cell population. To access the esterified pool, a chemical hydrolysis step (saponification) using a strong base, such as potassium hydroxide (KOH), is required to cleave the ester bonds and liberate the isoprostanes.[8][12] This is the method of choice for tissue homogenates and cell lysates.

The choice between these two measurements depends entirely on the biological question. For tracking systemic changes in response to an intervention, free urinary 8-iso-PGF2α may be ideal. For assessing localized damage in a specific organ, total 8-iso-PGF2α in that tissue is the superior metric.

Sample Preparation: A Protocol for Purity and Precision

The core objective of sample preparation is to isolate and concentrate the target analyte from a complex biological matrix, removing salts, proteins, and other lipids that would otherwise interfere with the LC-MS/MS analysis, primarily through a phenomenon known as ion suppression.[7][13] The protocol described here is a self-validating system built around stable isotope dilution and solid-phase extraction.

The Cornerstone of Quantification: Stable Isotope Dilution

Before any extraction begins, every sample, calibrator, and quality control (QC) is spiked with a known quantity of a stable isotope-labeled internal standard (SIL-IS), typically deuterated 8-iso-PGF2α-d4.[4][14][15]

The Rationale: The SIL-IS is chemically identical to the endogenous analyte but has a higher mass (due to the deuterium atoms). It therefore behaves identically during extraction, chromatography, and ionization. Any analyte loss during sample preparation or any suppression of the ionization signal by matrix components will affect the analyte and the SIL-IS proportionally. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are canceled out, enabling robust and exceptionally accurate quantification.[15] This is the single most important step in ensuring the trustworthiness of the final result.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol details a robust method for extracting total 8-iso-PGF2α from plasma.

A. Hydrolysis (Saponification)

-

To 500 µL of plasma in a glass tube, add 50 µL of the 8-iso-PGF2α-d4 internal standard solution.

-

Add 1 mL of 15% (w/v) potassium hydroxide (KOH) solution.[8]

-

Vortex vigorously and incubate in a water bath at 45°C for 45 minutes to cleave the esterified isoprostanes.[12]

-

Cool the sample to room temperature on ice.

-

Acidify the sample to a pH of ~3 by adding 1 M hydrochloric acid (HCl). This step is critical to protonate the carboxylic acid group of the isoprostanes, making them amenable to retention on a reversed-phase SPE sorbent.

B. Solid-Phase Extraction This protocol utilizes a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB), which offers excellent recovery for acidic compounds.[16]

-

Condition: Wash the SPE cartridge with 3 mL of methanol.

-

Equilibrate: Wash the SPE cartridge with 3 mL of pH 3 water. Do not allow the sorbent bed to dry.

-

Load: Apply the acidified, hydrolyzed sample to the cartridge. Allow it to pass through slowly (~1 mL/min).

-

Wash: Wash the cartridge with 3 mL of water/methanol (95:5, v/v) to remove polar impurities like salts.

-

Elute: Elute the isoprostanes from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) for analysis.

Visualization: Sample Preparation Workflow

Caption: Workflow for sample preparation of 8-iso-PGF2α.

LC-MS/MS Analysis: The Gold Standard for Quantification

Liquid Chromatography-Tandem Mass Spectrometry is the definitive analytical technique due to its unparalleled combination of specificity, sensitivity, and robustness.

The Power of LC-MS/MS over Alternative Methods

-

Specificity: Immunoassays (EIA/ELISA) are prone to failure because antibodies can cross-react with other structurally similar F2-isoprostane isomers, leading to inaccurate, often inflated, results.[9][13] LC-MS/MS physically separates the isomers before detection, ensuring you are measuring only the target analyte.[17][18]

-

Sensitivity: Modern triple quadrupole mass spectrometers can achieve limits of detection in the low picogram-per-milliliter range, which is essential for quantifying basal levels of isoprostanes in biological fluids.[4][5]

-

Multiplexing: Unlike EIAs, which measure one analyte at a time, a single LC-MS/MS run can be configured to measure 8-iso-PGF2α, its enzymatically produced isomer PGF2α, and other related metabolites simultaneously.[19]

Experimental Parameters

A. Liquid Chromatography (LC) The goal of the LC separation is to resolve 8-iso-PGF2α from its isobaric (same mass) isomers before they enter the mass spectrometer.[17][18]

-

Column: A high-efficiency reversed-phase C18 column is the standard choice (e.g., Waters Acquity BEH C18, 1.7 µm particle size).[15]

-

Mobile Phase A: Water with 0.1% Acetic Acid or 0.1% Formic Acid. The acid modifier is crucial for promoting good peak shape and efficient ionization.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% Acetic Acid or 0.1% Formic Acid.[15]

-

Gradient: A typical run involves a gradient starting at high aqueous content and ramping up the organic content to elute the analytes. A shallow gradient provides the best resolution between closely eluting isomers.

B. Tandem Mass Spectrometry (MS/MS) The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass-based filtering for exceptional selectivity.

-

Ionization Mode: Heated Electrospray Ionization (HESI) in Negative Ion Mode. The acidic proton on the analyte's carboxyl group is easily removed, forming a negatively charged [M-H]⁻ precursor ion.[4][20]

-

MRM Transitions: The instrument is programmed to isolate a specific precursor ion (Q1), fragment it in the collision cell (Q2), and detect a specific product ion (Q3).

Data Presentation: Key Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (V) | Ionization Mode |

| 8-iso-PGF2α | 353.3 | 193.1 | 25-30 | Negative ESI |

| 8-iso-PGF2α-d4 (IS) | 357.3 | 197.1 | 25-30 | Negative ESI |

Note: The precursor ion for 8-iso-PGF2α is the deprotonated molecule [M-H]⁻. The m/z 193.1 fragment is a characteristic product resulting from cleavage of the cyclopentane ring structure. The 4-Dalton mass shift is maintained from precursor to product for the internal standard.[4][15][20]

Visualization: LC-MS/MS Analytical Workflow

Caption: The LC-MS/MS process from sample injection to data analysis.

Method Validation and Data Interpretation

A method is only as reliable as its validation. A rigorous validation process ensures the data is accurate, precise, and fit for purpose, forming the final pillar of a self-validating system.

Core Validation Parameters

-

Calibration Curve & Linearity: Due to the presence of endogenous 8-iso-PGF2α in all biological matrices, calibration curves must be prepared in a surrogate matrix like phosphate-buffered saline (PBS) or charcoal-stripped plasma.[15] A curve is constructed by plotting the peak area ratio (analyte/IS) against at least 5-7 known concentrations. Linearity is confirmed by a correlation coefficient (R²) of >0.99.[20][21]

-

Accuracy & Precision: Accuracy is determined by spiking a matrix with known concentrations and calculating the percent recovery, with a target range of 85-115%.[5][22] Precision is the measure of variability (as %CV) over multiple measurements of the same sample on the same day (intra-day) and on different days (inter-day). The acceptable limit is typically <15% CV.[5][22]

-

Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from blank (Signal-to-Noise ratio of 3), while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision (S/N of 10).[18][22] Validated methods for 8-iso-PGF2α routinely achieve LOQs in the low pg/mL range.[5][6]

Interpreting the Final Data

Once a quantitative value is obtained, its biological context is paramount.

-

Normalization: For urine samples, which vary in dilution, it is standard practice to normalize the 8-iso-PGF2α concentration to the urinary creatinine concentration. This corrects for hydration status and allows for more meaningful comparisons between subjects or time points.[19]

-

Mechanistic Insight: Oxidative stress (via free radicals) and inflammation (via cyclooxygenase enzymes) are deeply intertwined. Both pathways can produce F-series prostaglandins. To distinguish between them, one can simultaneously measure the enzymatic product PGF2α. A high 8-iso-PGF2α / PGF2α ratio provides strong evidence that the lipid peroxidation is predominantly non-enzymatic and thus a more specific indicator of true oxidative stress.[2]

Conclusion

The quantification of 8-epi-prostaglandin F2α is a powerful tool for investigating the role of oxidative stress in health and disease. While analytically demanding, the challenges are readily overcome by adopting a meticulous approach grounded in sound scientific principles. The gold standard methodology relies on a triad of excellence: rigorous pre-analytical sample handling to prevent artifact formation, robust sample preparation using solid-phase extraction, and definitive quantification by a validated LC-MS/MS method employing stable isotope dilution. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can generate highly accurate and trustworthy data, enabling deeper insights into complex biological systems and accelerating the development of novel therapeutic strategies.

References

-

Helmersson, J., & Basu, S. (2001). One-Step Solid-Phase Extraction Procedure for F 2 -Isoprostanes. Clinical Chemistry, 47(7), 1308–1310. [Link]

-

Bastani, N. E., Gundersen, T. E., & Blomhoff, R. (2009). Determination of 8-epi PGF(2alpha) concentrations as a biomarker of oxidative stress using triple-stage liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(18), 2885–2890. [Link]

-

Holder, C., Adams, A., Allison, C., Cote, O., & Wang, L. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 712702. [Link]

-

Bastani, N. E., Gundersen, T. E., & Blomhoff, R. (2009). Determination of 8-epi PGF2α concentrations as a biomarker of oxidative stress using triple-stage liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Yang, H., Maggs, J. L., Galvin, R., Park, B. K., & Antoine, D. J. (2010). Determination of F2-isoprostanes in urine by online solid phase extraction coupled to liquid chromatography with tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(22), 1961–1966. [Link]

-

Holder, C., Adams, A., Allison, C., Cote, O., & Wang, L. (2021). Accuracy for the Measurement of Total 8- Isoprostane through Spiking Known Concentrations. ResearchGate. [Link]

-

Yan, B., Liu, S., Fu, Q., & Li, Y. (2013). Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry. Journal of separation science, 36(11), 1837–1844. [Link]

-

Linn, S. N., Williams, C. R., Le, T. T., Lee, J., & Porta, K. K. (2019). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Chemical research in toxicology, 32(2), 206–216. [Link]

-

Kay, J., & Morrow, J. D. (2007). Measurement of Isoprostanes as Markers of Oxidative Stress. Methods in molecular biology (Clifton, N.J.), 407, 131–140. [Link]

-

Lee, C. Y. J., Huang, S. H., Jenner, A. M., & Halliwell, B. (2011). Rapid preparation of human urine and plasma samples for analysis of F2-isoprostanes by gas-spectrometry-mass spectrometry. ResearchGate. [Link]

-

Holder, C., Adams, A., Allison, C., Cote, O., & Wang, L. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9. [Link]

-

Tomov, A., Dimitrov, M., & Atanasov, V. (2022). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN SALIVA. Journal of Medical Biochemistry, 41(4), 466-473. [Link]

-

Gladine, C., Medale, K., Fave, G., & Cardinault, N. (2014). Determination of 8-iso-prostaglandin F(2α) (8-iso-PGF(2α)) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 947-948, 107–112. [Link]

-

de Keijzer, P. L., van der Zee, M. P., & Dansen, T. B. (2013). A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. PloS one, 8(11), e80935. [Link]

-

Gladine, C., Medale, K., Fave, G., & Cardinault, N. (2014). Determination of 8-iso-prostaglandin F2α (8-iso-PGF2α) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

University of Northern Colorado. (n.d.). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. Digital UNC. [Link]

-

SCIEX. (n.d.). Analysis of Prostaglandin Isomers using the SelexION® Device - Enhanced Selectivity using Differential Mobility Separation Technology. SCIEX. [Link]

-

Pereira, S. (2023). LC-MS/MS method development for anti-oxidative biomarkers. ULisboa Repository. [Link]

-

Tomov, A., Dimitrov, M., & Atanasov, V. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry, 39(1), 10-16. [Link]

-

Galano, J.-M., Lee, J. C.-Y., Oger, C., Vigor, C., Durand, T., & Rokach, J. (2011). Isoprostane Generation and Function. Chemical Reviews, 111(10), 5897-5929. [Link]

-

Sirbu, A., Mitu, F., Floria, M., Popa, R., & Sirbu, O. (2023). Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients. Diagnostics, 13(23), 3560. [Link]

-

El-Mesallamy, H. O., Abd El-Aal, S. A., & El-Refaie, A. M. (2018). The Value of 8-iso Prostaglandin F2 Alpha and Superoxide Dismutase Activity as a Clinical Indicator of Oxidative Stress in Type II Diabetes Mellitus. Journal of clinical and diagnostic research : JCDR, 12(11), BC01–BC04. [Link]

-

Amjad, S., Junaid, A., & FitzGerald, G. A. (2015). The isoprostanes—25 years later. Journal of Clinical Investigation, 125(6), 2185-2195. [Link]

-

Galano, J.-M., Lee, J. C.-Y., Oger, C., Vigor, C., Durand, T., & Rokach, J. (2011). Isoprostane Generation and Function. Chemical Reviews, 111(10), 5897-5929. [Link]

-

Klawitter, J., Klawitter, J., & Christians, U. (2012). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. International journal of molecular sciences, 13(10), 13311–13326. [Link]

-

Oxford Biomedical Research. (n.d.). Isoprostanes: Biomarkers for Oxidative Stress. Oxford Biomedical Research. [Link]

-

Durand, T., de la Torre, A., & Guy, A. (2005). F2-Isoprostanes: Review of Analytical Methods. ResearchGate. [Link]

-

Taylor, A. W., Bruno, R. S., & Traber, M. G. (2008). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of chromatographic science, 46(7), 589–594. [Link]

Sources

- 1. jcdr.net [jcdr.net]

- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxfordbiomed.com [oxfordbiomed.com]

- 4. Determination of 8-epi PGF(2alpha) concentrations as a biomarker of oxidative stress using triple-stage liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Determination of F2-isoprostanes in urine by online solid phase extraction coupled to liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Isoprostanes as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. dmbj.org.rs [dmbj.org.rs]

- 15. Determination of 8-iso-prostaglandin F(2α) (8-iso-PGF(2α)) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. sciex.com [sciex.com]

- 18. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dmbj.org.rs [dmbj.org.rs]

- 21. researchgate.net [researchgate.net]

- 22. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 8-Epi PGF2alpha-D4 in Methyl Acetate vs. DMSO for Researchers and Drug Development Professionals

Introduction

8-epi Prostaglandin F2alpha-d4 (8-Epi PGF2alpha-D4) is a deuterated isoprostane utilized as an internal standard for the quantification of 8-epi PGF2alpha, a key biomarker for in vivo oxidative stress.[1][2][3] Accurate and reproducible quantification of this biomarker is paramount in numerous research areas, from studying disease pathogenesis to evaluating the efficacy of novel therapeutics. The choice of solvent for preparing stock solutions and standards of 8-Epi PGF2alpha-D4 is a critical, yet often overlooked, aspect of experimental design that can significantly impact data quality. This technical guide provides an in-depth analysis of the solubility of 8-Epi PGF2alpha-D4 in two common laboratory solvents: methyl acetate and dimethyl sulfoxide (DMSO), offering insights to aid researchers in making informed decisions for their specific applications.

Comparative Solubility of 8-Epi PGF2alpha-D4

The solubility of a compound is a fundamental physical property that dictates its utility in various experimental settings. For 8-Epi PGF2alpha-D4, a prostaglandin-like molecule, its solubility is influenced by the presence of both polar functional groups (hydroxyls and a carboxylic acid) and a non-polar hydrocarbon backbone.[1][4] The choice between a moderately polar solvent like methyl acetate and a highly polar aprotic solvent like DMSO can have significant implications for sample preparation and experimental outcomes.

| Solvent | Chemical Formula | Type | Solubility of 8-Epi PGF2alpha-D4 | Source |

| Methyl Acetate | CH₃COOCH₃ | Carboxylate Ester | Typically supplied in this solvent (e.g., 100 µg/ml solution) | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic Solvent | >100 mg/ml | [1][2] |

Key Insight: The data clearly indicates that 8-Epi PGF2alpha-D4 exhibits significantly higher solubility in DMSO compared to what is commercially available in methyl acetate. This substantial difference in solubility is a critical factor for researchers to consider when preparing high-concentration stock solutions.

The Chemistry of Solubility: A Deeper Dive

Understanding the intermolecular forces at play between 8-Epi PGF2alpha-D4 and the two solvents is crucial for appreciating their differential dissolving capacities.

8-Epi PGF2alpha-D4: A Molecule with Dual Character

8-Epi PGF2alpha-D4 possesses a long hydrocarbon chain, which is lipophilic (non-polar), and several polar functional groups, including three hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. This amphipathic nature means it can interact with both polar and non-polar environments.

Methyl Acetate: A Moderately Polar Solvent

Methyl acetate is a carboxylate ester with a moderate polarity.[5][6] It can engage in dipole-dipole interactions and London dispersion forces. While it can act as a hydrogen bond acceptor at its carbonyl and ether oxygens, it lacks hydrogen bond-donating capabilities. Its ability to dissolve 8-Epi PGF2alpha-D4 is primarily due to its capacity to interact with the ester and hydrocarbon portions of the molecule. However, its limited ability to solvate the highly polar hydroxyl and carboxylic acid groups restricts the overall solubility.

DMSO: The "Universal Solvent"

DMSO is a highly polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[7][8][9] Its potent solvent power stems from the strong dipole of the sulfoxide bond.[8] DMSO is an excellent hydrogen bond acceptor, readily forming hydrogen bonds with the hydroxyl and carboxylic acid protons of 8-Epi PGF2alpha-D4. This strong interaction with the polar functionalities, combined with its ability to interact with the non-polar regions of the molecule via dispersion forces, accounts for the remarkably high solubility of 8-Epi PGF2alpha-D4 in DMSO.[8]

Experimental Protocols

The following protocols provide step-by-step guidance for preparing solutions of 8-Epi PGF2alpha-D4 in both methyl acetate and DMSO.

Protocol 1: Preparation of a Working Solution from a Pre-dissolved Methyl Acetate Solution

This protocol is applicable when using a commercially available solution of 8-Epi PGF2alpha-D4 in methyl acetate.

Materials:

-

Commercially supplied 8-Epi PGF2alpha-D4 in methyl acetate (e.g., 100 µg/ml)

-

High-purity solvent for dilution (e.g., methanol, ethanol, or a suitable buffer)

-

Calibrated micropipettes

-

Amber glass vials with Teflon-lined caps

Procedure:

-

Equilibration: Allow the vial containing the 8-Epi PGF2alpha-D4 solution in methyl acetate to equilibrate to room temperature before opening to prevent condensation.

-

Dilution Calculation: Determine the required volume of the stock solution to achieve the desired final concentration of your working standard.

-

Aliquoting: Using a calibrated micropipette, carefully transfer the calculated volume of the methyl acetate stock solution into a clean amber glass vial.

-

Dilution: Add the appropriate volume of the desired diluent to the vial.

-

Mixing: Gently vortex or invert the vial several times to ensure thorough mixing.

-

Storage: Store the prepared working solution at an appropriate temperature, typically -20°C or -80°C, to minimize solvent evaporation and analyte degradation.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is for preparing a concentrated stock solution from a solid (neat) form of 8-Epi PGF2alpha-D4.

Materials:

-

Solid 8-Epi PGF2alpha-D4

-

Anhydrous, high-purity DMSO

-

Analytical balance

-

Volumetric flasks

-

Calibrated micropipettes

-

Amber glass vials with Teflon-lined caps

Procedure:

-

Weighing: Accurately weigh the desired amount of solid 8-Epi PGF2alpha-D4 using an analytical balance in a controlled environment to minimize moisture absorption.

-

Transfer: Carefully transfer the weighed solid into an appropriately sized volumetric flask.

-

Initial Solubilization: Add a small volume of DMSO to the volumetric flask to dissolve the solid. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution.

-

Bringing to Volume: Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.

-

Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Decision-Making Framework for Solvent Selection

The choice between methyl acetate and DMSO is not arbitrary and should be dictated by the specific requirements of the downstream application.

Sources

- 1. 8-iso Prostaglandin F2alpha-d4 | CAS 211105-40-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 8-iso Prostaglandin F2?-d4 - Biochemicals - CAT N°: 316350 [bertin-bioreagent.com]

- 4. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What Are the Uses of Methyl Acetate? [slchemtech.com]

- 6. Methyl acetate - Wikipedia [en.wikipedia.org]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. antbioinc.com [antbioinc.com]

- 9. scribd.com [scribd.com]

Methodological & Application

Quantitative Analysis of Urinary 8-Epi-Prostaglandin F2α by Isotope Dilution LC-MS/MS: A Validated Protocol for the Assessment of Systemic Oxidative Stress

An Application Note for Drug Development Professionals and Clinical Researchers

Abstract

This document provides a comprehensive, field-validated protocol for the quantification of 8-epi-prostaglandin F2α (8-iso-PGF2α), a gold-standard biomarker for in vivo lipid peroxidation and oxidative stress.[1][2] The analysis of urine offers a non-invasive method to assess systemic oxidative status, which is implicated in the pathophysiology of numerous chronic and degenerative diseases.[3][4] This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method incorporates enzymatic hydrolysis to measure total (free and conjugated) 8-iso-PGF2α, solid-phase extraction (SPE) for robust sample clean-up, and stable isotope dilution using 8-epi-PGF2α-D4 for accurate and precise quantification. The methodology is designed for high-throughput clinical and research laboratories, providing the necessary sensitivity and specificity to support drug development programs and epidemiological studies.

Introduction: The Rationale for Measuring Urinary 8-iso-PGF2α

F2-isoprostanes are a family of prostaglandin-like compounds formed in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[5][6] Among these, 8-epi-prostaglandin F2α (also known as 8-iso-PGF2α or 15-F2t-IsoP) is one of the most abundant and well-characterized isomers, making it a reliable index of oxidative injury.[7] Elevated levels of 8-iso-PGF2α have been documented in a wide range of pathological conditions, including cardiovascular disease, neurodegeneration, diabetes, and certain cancers.[8][9][10]

The measurement of urinary 8-iso-PGF2α offers several distinct advantages for researchers:

-

Non-Invasive Sampling: Urine collection is simple and non-invasive, making it ideal for large-scale clinical trials and longitudinal studies.[8]

-

Chemical Stability: Isoprostanes are chemically stable molecules, ensuring sample integrity during collection and storage.[4]

-

Avoidance of Artifacts: Unlike plasma or tissue, urine analysis is not susceptible to the artificial, ex vivo formation of isoprostanes during sample handling and storage.[8][11]

-

Integrated Assessment: Urinary levels reflect systemic production over time, providing a more integrated picture of oxidative stress compared to a single time-point blood measurement.[4]